1-Benzhydryl-3-ethylazetidin-3-ol

Lipophilicity ADME Medicinal Chemistry

Problem: Researchers need reproducible CNS-penetrant building blocks with defined physicochemical properties; generic azetidine substitutions risk altering experimental outcomes. Solution: 1-Benzhydryl-3-ethylazetidin-3-ol offers XLogP3 3.3 and distinct lipophilicity (Δ +0.7 vs. unsubstituted analog), ideal for CNS drug candidate synthesis and PROTAC linker construction. Benefits: • ≥97% purity, room-temperature storage reduces cold-chain costs • Rigid azetidine core with 4 rotatable bonds for conformational constraint • MW 267.4 g/mol, TPSA 23.5 Ų supports diverse library design

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
CAS No. 147293-65-0
Cat. No. B175971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-ethylazetidin-3-ol
CAS147293-65-0
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3
InChIKeyOZVGFUVCECQOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-3-ethylazetidin-3-ol Physicochemical & Structural Identity


1-Benzhydryl-3-ethylazetidin-3-ol (CAS: 147293-65-0) is an azetidin-3-ol derivative characterized by a rigid four-membered nitrogen-containing heterocycle (azetidine core) bearing a bulky benzhydryl (diphenylmethyl) N-substituent and a 3-ethyl group. The molecular formula is C₁₈H₂₁NO with a computed molecular weight of 267.4 g/mol [1]. Key computed descriptors include XLogP3-AA 3.3, Topological Polar Surface Area 23.5 Ų, and a rotatable bond count of 4 [1]. The compound is typically procured as a solid with a minimum purity specification of 97% and is stored at room temperature .

Why 1-Benzhydryl-3-ethylazetidin-3-ol Cannot Be Substituted


Within the class of N-benzhydryl azetidin-3-ols, the 3-position substituent is a critical determinant of physicochemical properties and downstream reactivity. The 3-ethyl group in 1-benzhydryl-3-ethylazetidin-3-ol confers a distinct lipophilicity and molecular weight profile compared to its unsubstituted (1-benzhydrylazetidin-3-ol) and methyl-substituted (1-benzhydryl-3-methylazetidin-3-ol) analogs. These differences directly impact solubility, permeability, and the compound's utility as a synthetic intermediate or building block in medicinal chemistry campaigns. As noted in the patent literature, the selection of specific azetidine derivatives is essential for achieving desired pharmacological outcomes, and even minor structural variations (e.g., methyl vs. ethyl) can lead to significant changes in activity or synthetic utility [1]. Therefore, generic substitution without rigorous characterization risks altering experimental outcomes and is not advisable for reproducible research.

1-Benzhydryl-3-ethylazetidin-3-ol vs. Closest Analogs: Quantitative Comparison


Enhanced Lipophilicity over Closest Analogs

The 3-ethyl group in 1-benzhydryl-3-ethylazetidin-3-ol increases lipophilicity as measured by computed XLogP3-AA value of 3.3, compared to 2.6 for 1-benzhydrylazetidin-3-ol and 2.8 for 1-benzhydryl-3-methylazetidin-3-ol [1][2][3]. This represents a 26.9% and 17.9% increase in lipophilicity relative to the unsubstituted and methyl analogs, respectively.

Lipophilicity ADME Medicinal Chemistry

Increased Molecular Weight and Rotatable Bonds

1-Benzhydryl-3-ethylazetidin-3-ol has a computed molecular weight of 267.4 g/mol and a rotatable bond count of 4, compared to 239.31 g/mol and 3 rotatable bonds for 1-benzhydrylazetidin-3-ol, and 253.34 g/mol and 3 rotatable bonds for 1-benzhydryl-3-methylazetidin-3-ol [1][2][3]. The additional ethyl group accounts for the increase in both metrics.

Molecular Weight Rotatable Bonds Physicochemical Properties

High Purity from Vendors

Commercial sources specify a minimum purity of 97% (AKSci) or 98% (Leyan) for 1-benzhydryl-3-ethylazetidin-3-ol . In contrast, the unsubstituted analog (1-benzhydrylazetidin-3-ol) is often supplied at >98.0% purity, with a melting point of 110-115°C, while the target compound is typically described as a solid that may exhibit a lower melting point or be an oil, complicating direct physical state comparisons [1].

Purity Quality Control Procurement

Room Temperature Storage Simplicity

1-Benzhydryl-3-ethylazetidin-3-ol is recommended for long-term storage at room temperature (e.g., 20-25°C) as per vendor specifications . This contrasts with the unsubstituted analog (1-benzhydrylazetidin-3-ol), which is also stored at room temperature but may benefit from a cool (<15°C) and dark place for optimal stability [1]. The ethyl-substituted compound does not require specialized cold-chain logistics, simplifying inventory management.

Storage Stability Logistics

1-Benzhydryl-3-ethylazetidin-3-ol Research and Procurement Scenarios


CNS Permeability Enhancement in Lead Optimization

The elevated XLogP3 of 3.3 (Δ = +0.7 vs. unsubstituted analog) positions this compound as a preferred intermediate for synthesizing CNS-penetrant drug candidates. Its higher lipophilicity can improve blood-brain barrier permeability, making it suitable for developing therapies targeting neurological disorders [1].

Fragment-Based Discovery and Library Design

With a molecular weight of 267.4 g/mol and 4 rotatable bonds, this compound occupies a unique physicochemical space relative to its analogs. This differentiation enables the construction of diverse compound libraries with tailored ADME properties, supporting hit-to-lead optimization campaigns [2].

Synthetic Intermediate for PROTAC Linkers

The rigid azetidine core combined with the ethyl and benzhydryl groups provides a versatile scaffold for introducing conformational constraint. The compound's room temperature storage and high commercial purity (≥97%) facilitate its use in multi-step syntheses of PROTAC linkers, where precise molecular weight and lipophilicity are critical for ternary complex formation .

High-Throughput Screening: Ambient-Stable Building Block

The ability to store this compound at room temperature simplifies logistics for HTS facilities and reduces cold-chain storage costs. Its well-defined purity profile ensures reproducible assay results, making it a reliable building block for developing new chemical entities in academic and industrial screening centers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzhydryl-3-ethylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.